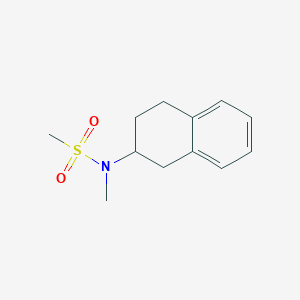
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol, also known as MPHP-2201, is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MPHP-2201 has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to the cannabinoid receptors in the brain.
Mécanisme D'action
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol acts as a full agonist at the CB1 and CB2 receptors, which leads to the activation of downstream signaling pathways in the brain. This activation results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.
Biochemical and Physiological Effects:
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has been shown to have a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has also been shown to cause changes in behavior, mood, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in lab experiments include its potent psychoactive effects and its ability to bind to the CB1 and CB2 receptors in the brain. However, the limitations of using 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in lab experiments include its potential for abuse and its unknown long-term effects on the brain and the body.
Orientations Futures
Future research on 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol could focus on the development of new synthetic cannabinoids that have fewer side effects and a lower potential for abuse. Additionally, research could focus on the use of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Finally, research could also focus on the development of new techniques for the synthesis and purification of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.
Méthodes De Synthèse
The synthesis of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol involves the reaction of 1-(4-methylpiperidin-1-yl)pentan-1-one with 3-(1-naphthoyl)indole in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified using chromatography techniques to obtain pure 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.
Applications De Recherche Scientifique
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has been used in scientific research to study the effects of synthetic cannabinoids on the brain and the endocannabinoid system. Studies have shown that 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for modulating pain, appetite, and mood.
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-2-9(3-6-11)12-7-4-10(13)8-12/h9-10,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCZHMWPNCRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)
![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)





![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)

![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)